molecular formula C9H6O3 B2494330 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione CAS No. 49753-63-1

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

Cat. No.: B2494330
CAS No.: 49753-63-1
M. Wt: 162.144
InChI Key: MLICVJMDYHGISD-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione: is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular dehydration of 4-methoxyphthalic acid. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties. Research is ongoing to explore its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties .

Comparison with Similar Compounds

  • 5-Methoxy-2,3-dihydro-1-benzofuran-2,3-dione
  • 5-Methyl-2-benzofuran-1,3-dione
  • 2,3-Dihydrobenzofuran

Comparison: Compared to its analogs, 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione has a unique methyl group that can influence its reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

5-methyl-1-benzofuran-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLICVJMDYHGISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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